
Edonerpic maleate
Overview
Description
Edonerpic maleate, also known as T-817, is a neuroprotectant . It is an orally available neurotrophic agent being developed for the treatment of Alzheimer’s disease . It reportedly activates sigma receptors . The compound has been reported in various cell-based and preclinical models to protect neurons against Aβ-induced neurotoxicity and memory deficits .
Molecular Structure Analysis
Edonerpic maleate has a chemical formula of C20H25NO6S . Its exact mass is 291.13 and its molecular weight is 407.481 .
Chemical Reactions Analysis
Edonerpic maleate has been found to regulate glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma . It exerts protective activity when added within 2 hours following injury .
Physical And Chemical Properties Analysis
Edonerpic maleate is a low molecular-weight compound . It has a chemical formula of C20H25NO6S, an exact mass of 291.13, and a molecular weight of 407.481 .
Scientific Research Applications
Acceleration of Motor Function Recovery from Brain Damage
Edonerpic maleate has been found to accelerate motor function recovery from brain damage. It facilitates experience-driven synaptic glutamate AMPA receptor delivery, resulting in the acceleration of motor function recovery after motor cortex cryoinjury in mice in a training-dependent manner through cortical reorganization . This compound binds to collapsin-response-mediator-protein 2 (CRMP2) and fails to augment recovery in CRMP2-deficient mice . It has also enhanced motor function recovery from internal capsule hemorrhage in nonhuman primates .
Neuroprotection and Axonal Regeneration
Edonerpic maleate is a newly synthesized low molecular-weight compound that was screened as a candidate neuroprotective agent with promoting effects on axonal regeneration .
Enhancement of Synaptic Plasticity
This compound enhances synaptic plasticity and functional recovery in later phases after a traumatic injury to the brain . It facilitates experience-dependent synaptic AMPAR delivery in the adult mice barrel cortex .
Treatment of Alzheimer’s Disease
Edonerpic maleate has been tested for its efficacy and safety for patients with mild to moderate Alzheimer disease . It protects against Aβ40-induced neurotoxic effects and memory deficits, promotes neurite outgrowth, and preserves hippocampal synapses and spatial memory in tau transgenic mice . These effects may be mediated via sigma-1 receptor activation, delivery of synaptic AMPA receptors, or modulation of microglial function .
Mechanism of Action
Target of Action
Edonerpic maleate primarily targets the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease, with its accumulation being a central factor .
Mode of Action
Edonerpic maleate exhibits neuroprotective properties . It has been demonstrated to prevent neurodegeneration induced by the Amyloid-beta protein . In addition to these neuroprotective properties, Edonerpic maleate also promotes neurite outgrowth .
Biochemical Pathways
Edonerpic maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms . The compound inhibits the expression of surface NR2B, total GluR1, and surface GluR1, and mitigates the intracellular Ca2+ responses following injury . The effect of Edonerpic maleate on NMDA receptor expression is mediated by CRMP2, whereas the Edonerpic maleate-induced AMPA receptor regulation is dependent on Arc activation .
Pharmacokinetics
It is known that the compound has been investigated for use in the treatment of alzheimer’s disease .
Result of Action
Edonerpic maleate exerts protective activity when added within 2 hours following injury . It reduces the level of cleaved CRMP2 , and its neuroprotective properties have been observed in a mutant tau-induced Alzheimer’s disease model . Furthermore, it has been shown to alleviate brain edema, neuronal loss, and microglial activation in an in vivo TBI model .
Action Environment
The action of Edonerpic maleate can be influenced by environmental factors such as the presence of injury or trauma . For instance, in a study investigating its effects on traumatic brain injury, Edonerpic maleate was found to exert protective activity when added within 2 hours following injury .
Safety and Hazards
In a randomized phase 2 clinical trial that included 484 patients with mild to moderate Alzheimer disease treated with cholinesterase inhibitors with or without memantine, neither dose of edonerpic improved cognition or function over 52 weeks compared with placebo . The most frequent adverse events were diarrhea and vomiting . Edonerpic maleate appeared to be safe and tolerable, with expected gastrointestinal symptoms occurring early .
properties
IUPAC Name |
1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S.C4H4O4/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16;5-3(6)1-2-4(7)8/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUCYBFCLXANSO-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
T-817 maleate | |
CAS RN |
519187-97-4 | |
| Record name | T-817 maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | T-817 MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LB9F7I5P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of T-817MA?
A1: T-817MA binds to Collapsin Response Mediator Protein 2 (CRMP2) [, , , ].
Q2: How does T-817MA’s interaction with CRMP2 influence synaptic plasticity?
A2: T-817MA facilitates experience-dependent synaptic delivery of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic-acid) receptors, a key process for synaptic plasticity [, , , ]. This is thought to occur through the regulation of actin dynamics via CRMP2 and potentially Arc [].
Q3: Does T-817MA affect other neuronal pathways or processes?
A3: Research suggests T-817MA may also exert neuroprotective effects by reducing oxidative stress [, , ] and promoting neurite outgrowth [, ]. It may also influence GABAergic neuronal function [, , ].
Q4: Is T-817MA effective in CRMP2-deficient models?
A4: No, T-817MA failed to augment recovery in CRMP2-deficient mice, suggesting its action is dependent on CRMP2 [].
Q5: What is the molecular formula and weight of T-817MA?
A5: While the provided research papers do not explicitly state the molecular formula and weight of T-817MA, they provide the full chemical name: 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate [, ]. This information can be used to determine the molecular formula (C20H25NO5S) and molecular weight (391.48 g/mol).
Q6: Is there any spectroscopic data available for T-817MA?
A6: The provided research does not include specific spectroscopic data for T-817MA.
Q7: What in vitro models have been used to study T-817MA?
A7: Studies have used rat cortical neuron cultures, hippocampal slice cultures, and reaggregation cultures of rat cortical neurons to investigate T-817MA's neuroprotective and neurotrophic effects [, ].
Q8: What in vivo models have been used to assess T-817MA's therapeutic potential?
A8: Researchers have employed various animal models, including: * Aβ-induced neurotoxicity models: Rats infused with Aβ to mimic aspects of Alzheimer's disease pathology [, , , ]. * Tau transgenic mice: P301L tau transgenic mice, modeling tau-related neurodegeneration []. * Motor cortex cryoinjury: Mice subjected to motor cortex injury to evaluate functional recovery [, ]. * Internal capsule hemorrhage: Non-human primate model to assess upper limb function recovery []. * PDGFR-β knockout mice: A model for investigating schizophrenia and autism []. * MK-801-induced models: Rats transiently exposed to MK-801, an NMDA receptor antagonist, during the neonatal period to model schizophrenia [, ].
Q9: Has T-817MA been tested in clinical trials?
A9: Yes, T-817MA has been evaluated in clinical trials for Alzheimer’s disease. A Phase 2 trial assessed its efficacy and safety in patients with mild to moderate Alzheimer's disease [, ]. Additionally, a Phase 2 clinical trial is underway to investigate its efficacy in stroke patients [, ].
Q10: What is the safety profile of T-817MA based on preclinical and clinical studies?
A10: Preclinical studies suggest T-817MA is generally well-tolerated [, , ]. In the Phase 2 Alzheimer’s disease trial, the most frequent adverse events were gastrointestinal symptoms like diarrhea and vomiting, which typically occurred early in the treatment [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B1663344.png)
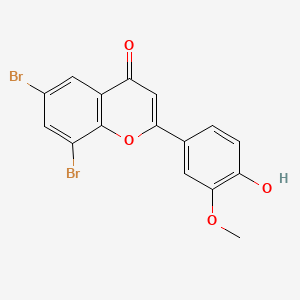

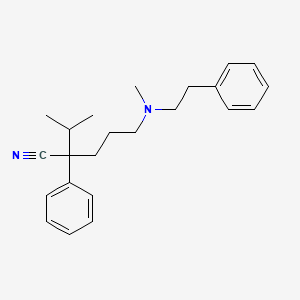
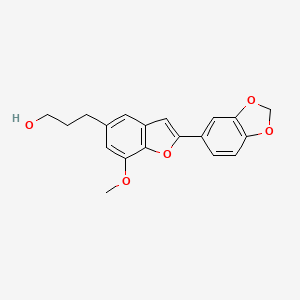
![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)
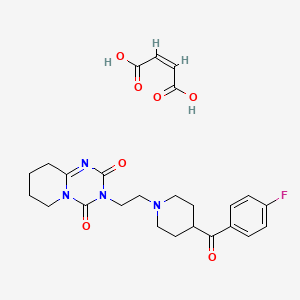
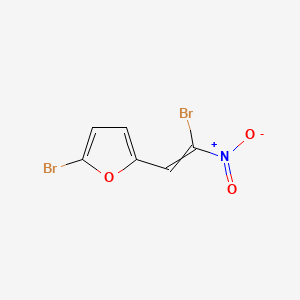
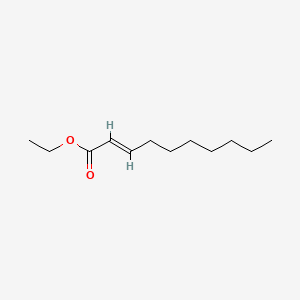
![5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid](/img/structure/B1663363.png)


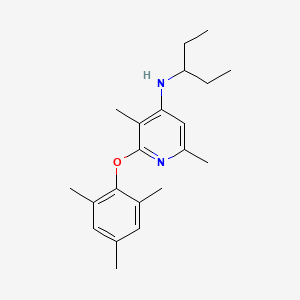
![(4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one](/img/structure/B1663367.png)